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molecular formula C7H8ClF3N2O B142467 2-(Trifluoromethoxy)phenylhydrazine hydrochloride CAS No. 133115-76-1

2-(Trifluoromethoxy)phenylhydrazine hydrochloride

Cat. No. B142467
M. Wt: 228.6 g/mol
InChI Key: HKJKYLCWAFIGNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08008279B2

Procedure details

2-(Trifluoromethoxy)aniline (2.00 mL, 15.0 mmol) was cooled and conc hydrochloric acid (10 mL) added. After recooling to 0° C. a solution of the sodium nitrite (1.25 g, 18.0 mmol) in water (10 mL) was added dropwise. The reaction was stirred at the same temp for 30 min when tin chloride (8.53 g 45.0 mmol) in hydrochloric acid (10 mL) was added dropwise again keeping temp ca 0° C. The reaction was stored in a fridge overnight and then recooled to 0° C. The resulting solid was filtered off, washed with saturated NaCl (10 mL) and then ether:hexane 1:2 before drying to give a solid (2.36 g, 69%)
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
1.25 g
Type
reactant
Reaction Step Two
Name
tin chloride
Quantity
8.53 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Five
Name
Yield
69%

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:12])([F:11])[O:3][C:4]1[CH:10]=[CH:9][CH:8]=[CH:7][C:5]=1[NH2:6].[N:13]([O-])=O.[Na+].[Sn](Cl)(Cl)(Cl)[Cl:18]>O.Cl>[ClH:18].[F:1][C:2]([F:11])([F:12])[O:3][C:4]1[CH:10]=[CH:9][CH:8]=[CH:7][C:5]=1[NH:6][NH2:13] |f:1.2,6.7|

Inputs

Step One
Name
Quantity
2 mL
Type
reactant
Smiles
FC(OC1=C(N)C=CC=C1)(F)F
Step Two
Name
Quantity
1.25 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Three
Name
tin chloride
Quantity
8.53 g
Type
reactant
Smiles
[Sn](Cl)(Cl)(Cl)Cl
Name
Quantity
10 mL
Type
solvent
Smiles
Cl
Step Four
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
10 mL
Type
solvent
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After recooling to 0° C.
ADDITION
Type
ADDITION
Details
was added dropwise
ADDITION
Type
ADDITION
Details
was added dropwise again
CUSTOM
Type
CUSTOM
Details
keeping temp ca 0° C
CUSTOM
Type
CUSTOM
Details
recooled to 0° C
FILTRATION
Type
FILTRATION
Details
The resulting solid was filtered off
WASH
Type
WASH
Details
washed with saturated NaCl (10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
ether:hexane 1:2 before drying

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
Cl.FC(OC1=C(C=CC=C1)NN)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 2.36 g
YIELD: PERCENTYIELD 69%
YIELD: CALCULATEDPERCENTYIELD 68.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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